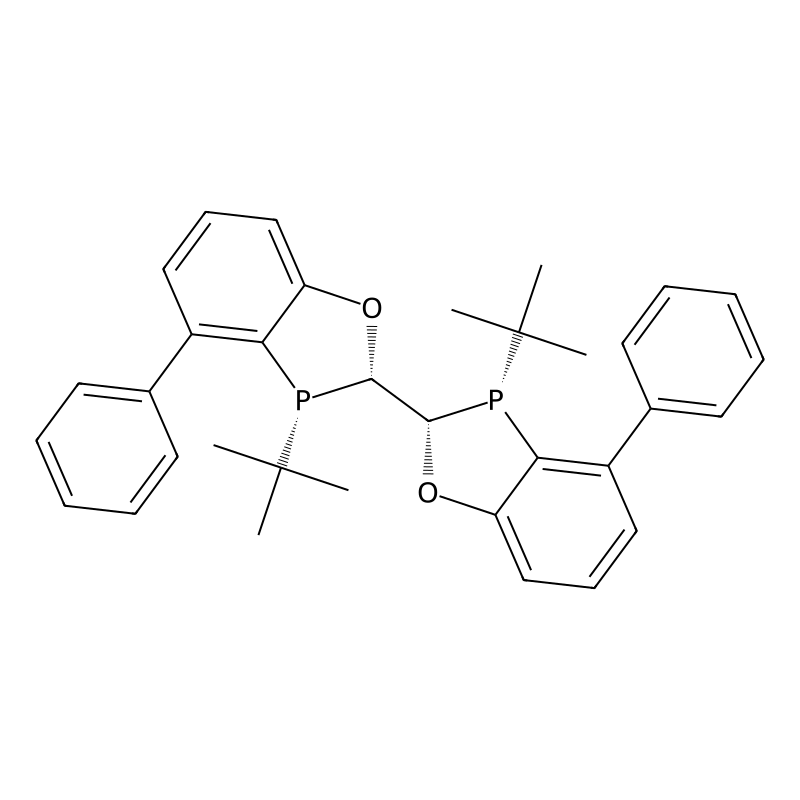

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

Ph-BIBOP is a valuable chiral ligand for asymmetric catalysis. Chiral ligands are molecules that can control the handedness (chirality) of the product formed in a chemical reaction. Ph-BIBOP's specific structure allows it to selectively bind to one enantiomer (mirror image) of a starting material over the other, leading to the formation of an enantioenriched product. This is crucial in many areas of research, including drug discovery and the development of functional materials .

Organic Synthesis

Ph-BIBOP serves as a catalyst for various organic transformations, particularly in aldol reactions. Aldol reactions are fundamental in organic chemistry, forming carbon-carbon bonds between carbonyl and aldehyde/ketone functional groups. Ph-BIBOP's ability to promote these reactions with high enantioselectivity makes it a powerful tool for synthesizing complex organic molecules, including pharmaceuticals and natural products .

Material Science

Recent research explores the potential of Ph-BIBOP and related compounds in material science. Their unique structures and properties suggest applications in developing novel materials with specific functionalities. For instance, studies investigate their use in creating chiral catalysts for polymer synthesis or designing self-assembling materials with desired properties .

The compound (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a complex organic molecule that features a unique structure characterized by its bibenzo[d][1,3]oxaphosphole core. This compound includes multiple bulky tert-butyl groups and diphenyl substituents, which contribute to its steric hindrance and potential biological activity. The oxaphosphole ring system is notable for its phosphorus atom integrated into a cyclic structure alongside carbon and oxygen atoms, making it a member of the phosphole family.

- Nucleophilic substitutions: The phosphorus atom can act as a Lewis acid, facilitating nucleophilic attack.

- Oxidation reactions: The compound may undergo oxidation to form more reactive species.

- Cycloaddition reactions: The presence of double bonds in the phenyl groups may allow for cycloaddition with suitable reagents.

These reactions are essential for understanding how the compound can be utilized in synthetic organic chemistry.

Research indicates that phosphole derivatives often exhibit significant biological activities. The biological activity of (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole could include:

- Anticancer properties: Many phosphole compounds have shown potential in inhibiting cancer cell growth.

- Antioxidant activity: The bulky substituents may contribute to free radical scavenging capabilities.

- Enzyme inhibition: As with many organophosphorus compounds, there may be interactions with specific enzymes that could lead to therapeutic applications.

The exact mechanisms and efficacy would require further experimental validation.

The synthesis of this compound typically involves multi-step organic reactions. Possible methods include:

- Phosphorylation reactions: Starting from a suitable phenolic precursor and introducing phosphorus through phosphorylation.

- Cyclization processes: Utilizing cyclization techniques to form the oxaphosphole ring after the introduction of substituents.

- Functional group modifications: Employing various organic transformations to add tert-butyl and phenyl groups to the core structure.

Each step must be carefully controlled to ensure high yield and purity of the final product.

The applications of (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole span several fields:

- Pharmaceuticals: Potential use as an anticancer agent or antioxidant.

- Material Science: Could serve as a precursor for developing new materials with specific electronic properties due to its unique structure.

- Agricultural Chemistry: Possible applications in developing pesticides or herbicides based on its biological activity.

Interaction studies are critical for understanding how this compound behaves in biological systems. These studies might include:

- Binding affinity assessments: Evaluating how well the compound binds to target proteins or enzymes.

- In vitro assays: Testing against various cell lines to determine cytotoxicity and selectivity.

- Mechanistic studies: Investigating how the compound exerts its biological effects at the molecular level.

Such studies are essential for advancing the compound's potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, highlighting its uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Diphenylphosphinoaniline | Contains a phosphorus atom and diphenyl groups | Anticancer activity |

| 1-Arylphosphole | Phosphole structure with aryl substituents | Antioxidant properties |

| Bisphosphine Oxide | Contains multiple phosphorus centers | Catalytic applications in organic synthesis |

These compounds illustrate different applications and activities but differ structurally or functionally from the target compound. The unique arrangement of substituents in (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole contributes to its distinctive properties and potential uses in various fields.